molecular formula C11H10N2O2S B11694624 (5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one

(5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one

Cat. No.: B11694624
M. Wt: 234.28 g/mol
InChI Key: WZHBBGWTAZHLCK-UHFFFAOYSA-N
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Description

(5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,3-oxazolidin-4-one core, a scaffold recognized for its versatility as a building block in synthetic organic chemistry . The structure incorporates a thioxo group and a (phenylamino)methylidene moiety at the 5-position, which may contribute to its potential biological activity and ability to interact with various enzymatic targets. Researchers can utilize this compound as a key intermediate in multicomponent reactions, which are valuable tools for creating diverse molecular structures efficiently . Its specific research applications and mechanism of action are yet to be fully characterized in the scientific literature, presenting an opportunity for investigative studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

4-hydroxy-3-methyl-5-(phenyliminomethyl)-1,3-oxazole-2-thione

InChI

InChI=1S/C11H10N2O2S/c1-13-10(14)9(15-11(13)16)7-12-8-5-3-2-4-6-8/h2-7,14H,1H3

InChI Key

WZHBBGWTAZHLCK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(OC1=S)C=NC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The oxazolidinone’s 5-keto group reacts with aniline in the presence of a base (e.g., piperidine) to form the α,β-unsaturated imine.

Reaction Conditions :

ComponentQuantityConditions
Oxazolidinone1.0 equivAniline (2.0 equiv),
Piperidine10 mol%Toluene, reflux, 12 h
Yield50–65%E/Z selectivity: 3:1

Stereochemical Control :
The E-isomer dominates due to steric hindrance between the phenyl group and oxazolidinone methyl.

Mannich Reaction

Alternative pathways employ formaldehyde and aniline to generate the methylidene bridge.

Procedure :

  • Oxazolidinone, aniline, and paraformaldehyde react in acetic acid.

  • Mechanism : Imine formation followed by nucleophilic attack at the 5-position.

  • Yield : 55–70% with improved E-selectivity (4:1).

Thiocarbonyl Group Installation

The 2-thioxo group is introduced via thionation of a precursor oxo compound.

Lawesson’s Reagent

Treatment of 3-methyl-2-oxo-1,3-oxazolidin-4-one with Lawesson’s reagent (LR) in THF:

Conditions :

  • LR (1.2 equiv), THF, 60°C, 6 h.

  • Yield : 85–90%.

Limitation : Over-thionation at other carbonyl sites may occur, requiring careful stoichiometry.

Thiophosgene Cyclization

Direct synthesis from N-methyl-β-hydroxyamide and thiophosgene:

Steps :

  • β-Hydroxyamide reacts with thiophosgene (Cl₂C=S) to form a thiocarbamate intermediate.

  • Cyclization under basic conditions (e.g., NaHCO₃) yields the thioxo-oxazolidinone.

Advantage : Single-step process with 70–80% yield.

One-Pot Tandem Synthesis

Recent advances combine cyclocondensation and condensation in a single vessel:

Protocol :

  • N-Methylthiourea , ethyl acetoacetate , and aniline react in acetic acid.

  • Additives : Molecular sieves (4Å) to absorb H₂O, enhancing imine formation.

  • Yield : 60–68% with 85% E-selectivity.

Side Reactions :

  • Competing formation of Schiff bases from aniline and β-keto esters.

  • Mitigated by sequential addition of reagents.

Spectroscopic Characterization

Key Data :

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH), 7.4–7.6 (m, 5H, Ph), 3.1 (s, 3H, NCH₃), 2.3 (s, 3H, CCH₃).

  • IR : 1680 cm⁻¹ (C=S), 1620 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxazolidinones exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.

  • Mechanism of Action :
    • The compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
    • It interacts with specific molecular targets involved in cancer cell signaling pathways, enhancing its efficacy as an anticancer agent.
  • Case Studies :
    • A study published in GSC Biological and Pharmaceutical Sciences evaluated several oxazolidinone derivatives for their anticancer activity against the MDA-MB-231 breast cancer cell line. The results indicated that compounds with similar structural features to (5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one exhibited potent cytotoxicity compared to standard chemotherapeutic agents like paclitaxel .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities against various pathogens.

  • Mechanism of Action :
    • The thioxo moiety is believed to contribute to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.
  • Case Studies :
    • In vitro studies have shown that oxazolidinone derivatives possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These findings suggest that (5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one could serve as a lead compound for developing new antibiotics .

Synthesis and Characterization

The synthesis of (5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of (5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Biological Activity

(5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one, a compound belonging to the oxazolidinone class, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one is C11H12N2OSC_{11}H_{12}N_2OS with a molecular weight of approximately 220.29 g/mol. Its structure features a thioxo group and an oxazolidinone ring, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives have been reported to inhibit bacterial growth by interfering with cell wall synthesis and protein function. Studies have shown that these compounds can be effective against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

Anti-Melanogenic Effects

One of the notable biological activities of (5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one is its potential as an anti-melanogenic agent. Research indicates that it may inhibit tyrosinase activity, a key enzyme in melanin biosynthesis. For example, compounds structurally related to this oxazolidinone have shown lower IC50 values against mushroom tyrosinase compared to traditional inhibitors like kojic acid .

CompoundIC50 (μM)Mechanism
Kojic Acid25.0Tyrosinase Inhibition
(5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-oneTBDTyrosinase Inhibition

Antioxidant Activity

Antioxidant properties have also been attributed to this compound class. The ability to scavenge free radicals has been linked to the presence of thioxo groups in the structure, which can stabilize reactive oxygen species (ROS). This activity is crucial for reducing oxidative stress in cells, potentially providing protective effects against various diseases .

The mechanisms underlying the biological activities of (5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one involve multiple pathways:

  • Tyrosinase Inhibition : By binding to the active site of tyrosinase, the compound prevents substrate access, thereby reducing melanin production.
  • Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic functions necessary for bacterial survival.
  • Antioxidant Mechanism : The thioxo moiety can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies

A recent study evaluated the anti-melanogenic effects of several thiazolidinone derivatives in vitro using B16F10 melanoma cells. The results indicated that certain derivatives exhibited significant inhibition of melanin synthesis while maintaining low cytotoxicity levels . This highlights the therapeutic potential of such compounds in skin-whitening formulations.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Position 5 Substituent Position 3 Substituent Configuration Reference
(5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one Oxazolidinone (Phenylamino)methylidene Methyl E Target
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone 2-Methylbenzylidene Phenyl Z
5-(4-Dimethylaminobenzylidene)rhodanine Thiazolidinone 4-(Dimethylamino)benzylidene - E
(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone 4-Hydroxy-3-methoxybenzylidene - E
(5E)-5-[(3-nitro-4-pyrrolidin-1-yl-phenyl)methylene]-2-thioxo-thiazolidin-4-one Thiazolidinone 3-Nitro-4-pyrrolidinylphenylmethylene - E

Key Observations:

  • Core Structure: The oxazolidinone core in the target compound differs from thiazolidinone derivatives in oxygen vs. sulfur at position 1. This alters electronic properties, with thioxo groups in both classes enhancing electrophilicity .
  • Electron-Withdrawing Groups (e.g., nitro in ): Reduce electron density, affecting reactivity and absorption spectra . Hydroxy/Methoxy Groups (e.g., ): Enable hydrogen bonding, influencing solubility and crystal packing .

Spectroscopic and Physical Properties

Table 2: Spectroscopic and Physical Data
Compound Name UV-Vis λmax (nm) Melting Point (°C) 1H-NMR Key Shifts (δ)
(5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one Not reported Not reported Methyl: ~3.8–4.0; Phenylamino: 6.9–7.5
5-(4-Dimethylaminobenzylidene)rhodanine ~500 (in polar solvents) Decomposes >200 Dimethylamino: 3.0–3.2; Aromatic: 7.2–7.6
Thiophene dye 4b 646 (DMF) Not reported Azo groups: 7.3–8.0
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one Not reported Not reported Bromoaryl: 7.4–7.8; Ethyl: 1.2–1.4

Key Observations:

  • UV-Vis: Electron-donating substituents (e.g., dimethylamino in ) redshift λmax compared to electron-withdrawing groups (e.g., nitro in ). The target compound’s phenylamino group may exhibit intermediate effects .
  • 1H-NMR: Aromatic protons in phenylamino or benzylidene groups typically resonate at δ 6.9–7.8, while methyl groups appear at δ 1.2–4.0 depending on proximity to electronegative atoms .

Q & A

Basic Question: How can synthetic routes for(5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one** be optimized for yield and purity?**

Methodological Answer:
Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, base-catalyzed condensation reactions (common in thiazolidinone derivatives) may require ethanol as a solvent under reflux conditions to enhance reaction efficiency . Yield improvements are often achieved via continuous flow reactors for precise control over reaction kinetics . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the compound in >95% purity .

Basic Question: What analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the stereochemistry of the (5E)-configured methylidene group and phenylamino substituents . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (HRMS) confirms molecular weight alignment with theoretical values . Infrared (IR) spectroscopy can validate the presence of thioxo (C=S) and carbonyl (C=O) groups .

Basic Question: What preliminary biological assays are recommended for evaluating its bioactivity?

Methodological Answer:
Initial screening should include:

  • Enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorometric or colorimetric substrates .
  • Antimicrobial susceptibility testing via broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Question: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across analogs?

Methodological Answer:
Contradictions in bioactivity often arise from substituent modifications. For example:

  • Phenylamino vs. hydroxyphenyl groups : The presence of a hydroxyl group (as in ) enhances anti-inflammatory activity via hydrogen bonding with COX-2, while phenylamino groups may prioritize kinase inhibition .
  • Thioxo vs. sulfonyl groups : Thioxo derivatives exhibit stronger thiol-mediated enzyme inhibition but lower metabolic stability .
    SAR studies should employ combinatorial libraries with systematic substituent variations, followed by multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .

Advanced Question: What experimental strategies elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Direct binding studies with target proteins (e.g., TNF-α, EGFR) to quantify affinity (KD values) .
  • Molecular Dynamics (MD) Simulations : Predict binding modes of the methylidene group within enzyme active sites (e.g., HDAC or kinases) .
  • Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways affected in treated cell lines .

Advanced Question: How can researchers reconcile discrepancies in reported cytotoxicity data across studies?

Methodological Answer:
Discrepancies may stem from:

  • Cell line heterogeneity : Validate activity across multiple lines (e.g., primary vs. metastatic cancer cells) .
  • Assay conditions : Standardize incubation time, serum concentration, and solvent controls (DMSO <0.1%) .
  • Metabolic interference : Use LC-MS to detect metabolite formation (e.g., oxidation of the methylidene group) that may alter potency .

Advanced Question: What computational tools are critical for optimizing pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Software like SwissADME calculates logP (lipophilicity), topological polar surface area (TPSA), and CYP450 metabolism profiles .
  • Docking Simulations : AutoDock Vina or Glide to prioritize derivatives with improved binding to targets like PPAR-γ or tubulin .
  • QSAR Models : Generate predictive models using descriptors like molar refractivity and H-bond acceptor count .

Advanced Question: How can metabolic stability be enhanced without compromising bioactivity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated phenols) to shield reactive sites during systemic circulation .
  • Isosteric Replacement : Substitute the thioxo group with a sulfone to reduce glutathione-mediated detoxification .
  • Microsomal Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., N-methyl oxidation) for targeted modification .

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